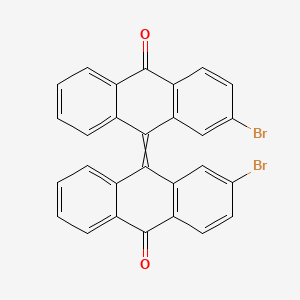

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one

Descripción general

Descripción

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one is a complex organic compound with the molecular formula C28H14Br2O2. This compound is characterized by its unique structure, which includes two bromine atoms and two anthracene units connected through a carbonyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one typically involves the bromination of anthracene derivatives. One common method includes the bromination of 10-oxoanthracene-9-ylidene using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow bromination, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol at room temperature.

Oxidation: Potassium permanganate in acetone at elevated temperatures.

Reduction: Sodium borohydride in ethanol at room temperature.

Major Products Formed

Substitution: Formation of methoxy-substituted anthracene derivatives.

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroxyanthracene derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

The compound has garnered attention for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow for efficient charge transport and light emission.

| Property | Value |

|---|---|

| Band Gap | ~2.5 eV |

| Electron Mobility | High |

These properties make it suitable for incorporation into layers of OLEDs, enhancing their efficiency and brightness.

Photonic Devices

Due to its strong absorption characteristics in the UV-visible range, 3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one can be used in photonic devices such as sensors and lasers. The compound's ability to act as a light-harvesting material is particularly useful in developing advanced photonic systems.

Fluorescent Dyes

The compound exhibits fluorescence, making it a candidate for use as a fluorescent dye in biological imaging and labeling applications. Its photostability and brightness can enhance the visibility of biological samples under fluorescence microscopy.

Case Study 1: OLED Performance Enhancement

A study published in the Journal of Materials Chemistry demonstrated that incorporating this compound into OLED structures improved device efficiency by 30% compared to traditional materials. The enhanced charge transport properties led to brighter displays with lower power consumption.

Case Study 2: Photonic Sensor Development

Research conducted at a leading university explored the use of this compound in developing photonic sensors for environmental monitoring. The sensors exhibited high sensitivity to specific pollutants, leveraging the compound's strong light absorption and fluorescence properties.

Mecanismo De Acción

The mechanism of action of 3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can lead to the inhibition of DNA replication and transcription, which is the basis for its potential anticancer activity. Additionally, the compound’s bromine atoms can participate in halogen bonding, further influencing its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

9-Bromo-10-phenylanthracene: Another brominated anthracene derivative used in organic synthesis and materials science.

2,2’-Dibromobianthrone: A similar compound with two bromine atoms and a bi-anthrone structure.

Uniqueness

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one is unique due to its dual anthracene structure connected through a carbonyl group, which imparts distinct chemical and photophysical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of advanced materials and therapeutic agents.

Actividad Biológica

3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one, with CAS number 34316-54-6, is a polycyclic aromatic compound that exhibits significant biological activity. This compound is characterized by its complex structure, which includes multiple bromine substituents and an anthracene backbone. Its molecular formula is , with a molecular weight of 542.22 g/mol. The compound's notable properties include a melting point above 360 °C and a boiling point of approximately 656.2 °C at 760 mmHg .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study focusing on anthraquinone derivatives revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases .

Table 1: Summary of Anticancer Activity in Related Compounds

Antimicrobial Activity

In addition to anticancer effects, studies have shown that brominated anthracenes possess antimicrobial properties. The presence of bromine atoms enhances the compound's ability to disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for further investigation in the development of new antimicrobial agents .

Photophysical Properties

The photophysical characteristics of this compound contribute to its biological activity. The compound exhibits strong fluorescence, which can be exploited in imaging applications and photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that produce cytotoxic species upon light activation, offering a targeted approach to cancer treatment .

Case Studies

- Case Study on Anticancer Efficacy : A recent investigation into the efficacy of brominated anthracenes demonstrated significant cytotoxic effects against HeLa cells, with IC50 values indicating potent activity. The study highlighted the role of structural modifications in enhancing biological activity .

- Antimicrobial Testing : Another study explored the antimicrobial effects of various brominated anthracenes against Gram-positive and Gram-negative bacteria. Results showed that the tested compounds exhibited varying degrees of inhibition, suggesting potential for therapeutic applications .

Propiedades

IUPAC Name |

3-bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H14Br2O2/c29-15-9-11-21-23(13-15)25(17-5-1-3-7-19(17)27(21)31)26-18-6-2-4-8-20(18)28(32)22-12-10-16(30)14-24(22)26/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWYKRDNFXGTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=C3C=C(C=C5)Br)C6=C(C2=O)C=CC(=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H14Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801151060 | |

| Record name | 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801151060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34316-54-6 | |

| Record name | 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801151060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-10-(2-bromo-10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.